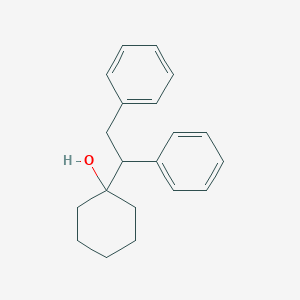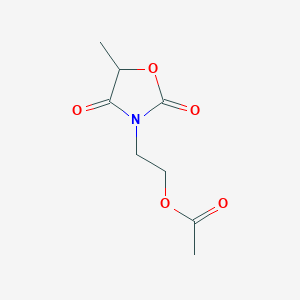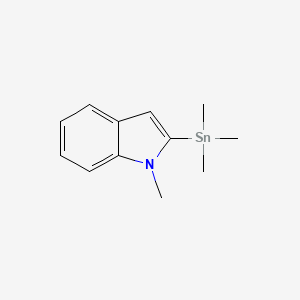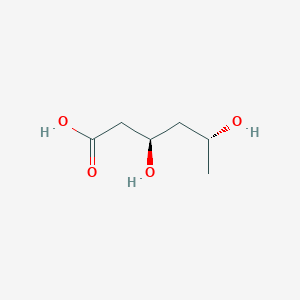![molecular formula C23H24O3 B12550439 Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl- CAS No. 148780-13-6](/img/structure/B12550439.png)
Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(hydroxymethyl)-p-cresol typically involves the reaction of p-cresol with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate hydroxymethyl derivatives, which are then further reacted to yield the final product. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Aqueous or organic solvents such as toluene.
Catalysts: Stannic chloride and tri-n-butylamine can be used to enhance the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the hydroxymethyl groups can yield methyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of high-performance polymers and resins.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug formulations and as a precursor for biologically active compounds.
Industry: Utilized in the production of coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The presence of hydroxymethyl groups enhances its solubility and reactivity, making it a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylol-4-methylphenol
- 2,6-Bis(hydroxymethyl)-p-cresol
- 2-Hydroxy-5-methyl-1,3-benzenedimethanol
Uniqueness
Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo multiple types of reactions and its applications in various fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
148780-13-6 |
|---|---|
Molecular Formula |
C23H24O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2,6-bis[[2-(hydroxymethyl)phenyl]methyl]-4-methylphenol |
InChI |
InChI=1S/C23H24O3/c1-16-10-21(12-17-6-2-4-8-19(17)14-24)23(26)22(11-16)13-18-7-3-5-9-20(18)15-25/h2-11,24-26H,12-15H2,1H3 |
InChI Key |
NIJBDTDSXZFRDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CC2=CC=CC=C2CO)O)CC3=CC=CC=C3CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12550367.png)






![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide](/img/structure/B12550412.png)

![1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole](/img/structure/B12550431.png)


![1,1'-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12550457.png)
